1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
Description
Properties
IUPAC Name |
3,5-dimethyl-4-[[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O5S2/c1-11-15(13(3)19(5)17-11)27(22,23)20-7-6-8-21(10-9-20)28(24,25)16-12(2)18-26-14(16)4/h6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAVOOHYFSIXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(ON=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable diketone with hydrazine derivatives under acidic or basic conditions.
Sulfonylation: The pyrazole derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as triethylamine.
Diazepane ring formation: The sulfonylated pyrazole is reacted with a suitable diamine to form the diazepane ring.
Isoxazole ring formation: Finally, the isoxazole ring is constructed through a cyclization reaction involving a nitrile oxide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and diazepane groups are likely involved in binding to the active site of the target, while the isoxazole and pyrazole rings may contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, structural parallels can be inferred from related sulfonylated diazepanes and heterocyclic systems:
Structural Analogues in the Evidence
- Compound 4g and 4h (from ): These derivatives incorporate coumarin, benzodiazepine, and tetrazole moieties. While they share a diazepine core, their substituents differ significantly from the target compound’s oxazole and pyrazole sulfonates.
- Compounds d and e (from ): These triazole-containing derivatives feature piperazine and dioxolane groups. Although sulfonates are absent, their structural complexity and halogenated aromatic systems suggest applications in antifungal or antiparasitic therapies .
Key Differences
Physicochemical Properties
No experimental data (e.g., solubility, logP, pKa) for the target compound are available in the provided evidence. By analogy:
- Sulfonylated diazepanes typically exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to sulfonyl polarity but may suffer from poor membrane permeability .
- Methylated heterocycles (e.g., oxazole, pyrazole) enhance metabolic stability compared to unmethylated analogs, as seen in FDA-approved kinase inhibitors .
Research Findings and Challenges
Biological Activity
The compound 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane is a novel organic molecule that has garnered attention due to its diverse biological activities. This article delves into its synthesis, characterization, and various biological effects supported by empirical data.
The chemical structure of the compound can be represented by the following molecular formula:
- Chemical Formula : C₁₃H₁₈N₄O₄S₂
- Molecular Weight : 358.44 g/mol
- CAS Number : 1049775-82-7
Synthesis and Characterization
The synthesis of this compound involves the reaction of specific sulfonyl chlorides with appropriate amines under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of the synthesized compound.
Antiproliferative Activity
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, derivatives containing the pyrazole moiety have been shown to inhibit cell growth in vitro. The half-maximal inhibitory concentration (IC₅₀) values were determined using assays like CellTiter-Glo Luminescent cell viability assay against U937 cells. The results indicated significant antiproliferative activity without notable cytotoxic effects on normal cells .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties . In vitro testing against common pathogens such as Staphylococcus aureus and Escherichia coli demonstrated effective inhibition at concentrations around 1 mM. The agar disc-diffusion method revealed that several derivatives exhibited higher potency compared to established antibiotics .
Anti-inflammatory Effects
Moreover, the anti-inflammatory potential of this compound has been explored through various assays measuring cytokine levels in stimulated macrophages. Results indicated a marked reduction in pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Table: Summary of Biological Activities
| Biological Activity | Test Method | Results |
|---|---|---|
| Antiproliferative | CellTiter-Glo Assay | Significant inhibition (IC₅₀ values reported) |
| Antibacterial | Agar Disc-Diffusion | Active against S. aureus, E. coli |
| Anti-inflammatory | Cytokine Assays | Reduced levels of pro-inflammatory cytokines |
Case Studies
A notable case study involved the evaluation of a series of pyrazole-sulfonamide derivatives similar to our compound. These derivatives were tested for their biological activities and demonstrated a broad spectrum of effects including antibacterial and anticancer properties. The findings from this study emphasize the importance of structural modifications in enhancing biological activity .
Q & A
How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
- Stepwise Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) for each synthetic step. For example, highlights the importance of controlled temperature and solvents like acetonitrile with pyridine as a base .
- Catalyst Screening : Evaluate palladium or copper catalysts for coupling reactions involving sulfonyl groups, as suggested in for analogous diazepane syntheses .
- Purification : Employ sequential chromatography (e.g., silica gel followed by preparative HPLC) to isolate intermediates and final products. emphasizes the role of chromatography in isolating sulfonamide derivatives .
- Yield Tracking : Monitor yields at each step using LC-MS to identify bottlenecks.
What advanced spectroscopic techniques resolve structural ambiguities in the sulfonyl-substituted diazepane core?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and fragmentation patterns, as demonstrated in for structurally similar pyrazoline derivatives .
- 2D NMR (HSQC, HMBC) : Assign stereochemistry and connectivity of sulfonyl groups. details the use of NMR for benzenesulfonamide analogs .
- X-ray Crystallography : Resolve crystal packing effects on sulfonyl group orientation, as applied in for oxadiazole-containing compounds .
How should conflicting data regarding the compound’s anticancer activity be systematically analyzed?
Methodological Answer:
- Dose-Response Reproducibility : Conduct triplicate assays across multiple cell lines (e.g., MCF-7, HeLa) using standardized protocols from ’s biological activity studies .
- Mechanistic Profiling : Compare transcriptomic or proteomic data (e.g., kinase inhibition profiles) to identify off-target effects. suggests kinase inhibition as a key mechanism .
- Statistical Meta-Analysis : Apply ANOVA or Bayesian modeling ( ) to assess variability in IC50 values due to assay conditions .
What computational strategies predict the compound’s binding affinity with protein kinase targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions between the sulfonyl groups and ATP-binding pockets (e.g., EGFR or CDK2). discusses quantum chemical calculations for reaction path prediction .
- Free Energy Perturbation (FEP) : Quantify binding energy contributions of the 3,5-dimethylisoxazole moiety, as applied in ’s SAR studies .
- Docking Validation : Cross-reference results with crystallographic data from Protein Data Bank entries (e.g., 6Q0 in ) .
What methodologies assess the hydrolytic stability of sulfonyl groups under physiological conditions?
Methodological Answer:
- pH-Varied Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC-UV (’s sulfonamide stability protocols) .
- Kinetic Analysis : Calculate half-life (t1/2) using first-order kinetics and compare with structurally similar compounds (e.g., ’s hydrochloride derivatives) .
- Mass Spectrometric Identification : Characterize degradation products (e.g., sulfonic acids) using HRMS .
How can SAR studies evaluate the 3,5-dimethylisoxazole moiety’s role in pharmacological activity?
Methodological Answer:
- Analog Synthesis : Replace the isoxazole with pyrazole or thiazole rings () and test activity .
- Free-Wilson Analysis : Quantify substituent contributions to bioactivity using regression models. ’s comparative data on oxazole vs. pyrazole derivatives can guide this .
- Electron Density Mapping : Use DFT calculations ( ) to correlate substituent electronic effects with target binding .
What experimental approaches elucidate metabolic pathways in in vitro hepatic models?
Methodological Answer:
- Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactors to identify phase I metabolites ( ’s chemical biology methods) .
- CYP Enzyme Inhibition Assays : Screen against CYP3A4/2D6 isoforms via fluorescence-based kits.
- LC-MS/MS Metabolite Profiling : Compare fragmentation patterns with synthetic standards ( ’s protocols) .
How can researchers design controlled studies to evaluate neurotoxicity risks?
Methodological Answer:
- In Vitro Neurosphere Assays : Assess neural stem cell viability and differentiation ( ’s practical training modules) .
- Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) with HPLC quantification .
- In Vivo Behavioral Tests : Pair with pharmacokinetic studies in rodent models to correlate exposure levels with neurotoxic effects.
What strategies mitigate solubility challenges in aqueous formulations?
Methodological Answer:
- Co-Solvent Screening : Test PEG-400, DMSO, or cyclodextrins ( ’s solvent optimization) .
- Salt Formation : Synthesize hydrochloride or mesylate salts ( ) .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles; monitor stability via dynamic light scattering (DLS).
How can machine learning models predict synthetic routes for novel derivatives?
Methodological Answer:
- Reaction Database Mining : Train models on Reaxys or PubChem data () to prioritize feasible reactions .
- Retrosynthetic Analysis : Use open-source tools (e.g., ASKCOS) to decompose the diazepane core into commercially available precursors.
- Transfer Learning : Apply ICReDD’s computational-experimental feedback loops ( ) to refine predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
